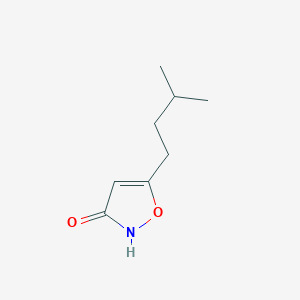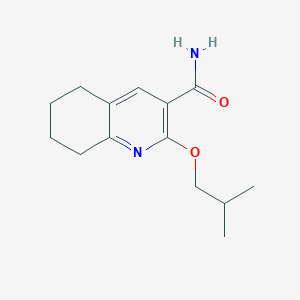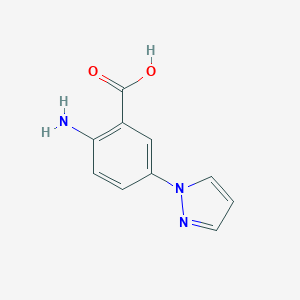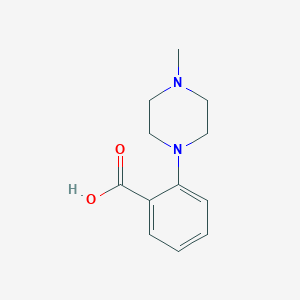![molecular formula C24H20NO3P B066907 (S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine CAS No. 185449-81-4](/img/structure/B66907.png)
(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxaphosphepins are part of a broader class of heterocyclic phosphorus compounds characterized by their unique structural features and potential applications in materials science, catalysis, and organic synthesis. Morpholine derivatives, on the other hand, are known for their versatility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of dioxaphosphepin derivatives generally involves the reaction of binaphthols with phosphorus trichlorides or dichlorides in the presence of bases such as triethylamine. An example relevant to this discussion is the synthesis of 8-substituted-16H-dinaphtho[2,1-d:1′,2′-g]1, 3, 2- dioxaphosphocin 8-oxides from bis(2-hydroxy-1-naphthyl)methane and aryl phosphorodichloridates (Reddy et al., 1991).
Molecular Structure Analysis
The molecular structure of dioxaphosphepins can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These compounds often display a boat-like conformation in their cyclic phosphoric ring, influencing their chemical behavior and reactivity (Gong et al., 1991).
Applications De Recherche Scientifique
Antimicrobial Activity
- 4-a-Arylamino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides were synthesized and demonstrated antimicrobial activity. This study underscores the potential use of this compound in antimicrobial applications (Haranath et al., 2005).
Asymmetric Catalysis
- Certain stereoisomers of 4-{4,5-dihydro-3H-dinaphtho[2,1-c:1′,2′-e]azepin-4-yl}dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepine showed effectiveness in rhodium-catalyzed hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities. This highlights its role in asymmetric catalysis (Eberhardt et al., 2007).
Antitumor Properties
- Compounds like 4,6-Tetrachlorocyclotriphosphazene-2-spiro-2'-dinaphtho [1,2-d:2,1-e] [1,3,2]dioxaphosphepin showed potential antitumor activity against P388 leukemia. This suggests a possible application in cancer research and treatment (Brandt & Jedliński, 1985).
Molecular Stability and Structural Applications
- The chemical stability and structural features of phosphine-phosphoramidites, including variants of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, have been explored. These studies contribute to understanding the stability and applications of such molecules in various chemical processes (Balogh et al., 2017).
Synthesis and Spectral Analysis
- Research focusing on the synthesis and spectral studies of various derivatives of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin provides insight into the properties and potential applications of these compounds in different fields, including materials science and pharmaceuticals (Raju et al., 1990).
Crystal Structure and Clathrate Properties
- The crystal structure and packing mode of compounds such as (±)-2-Thiono-2-mercapto-α,α'-dinaphtho-(d,f)(1,3,2)-dioxophosphepin were studied, revealing clathrating properties. This suggests potential applications in materials science and molecular engineering (Gong et al., 1991).
Propriétés
IUPAC Name |
4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h1-12H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJAXBFFTHRXLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470890 |
Source


|
| Record name | 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |
CAS RN |
185449-81-4 |
Source


|
| Record name | 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

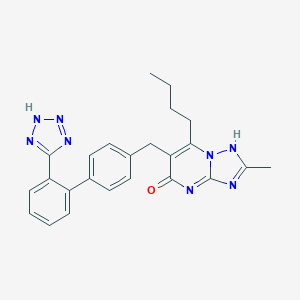
![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)
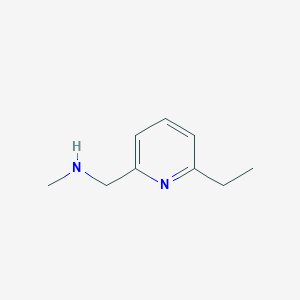
![Cyclopent[hi]indeno[4,3,2,1-cdef]chrysene](/img/structure/B66829.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)


![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)
